molecular formula C6H9N3O2 B14192244 Methyl 3-azido-2-methylidenebutanoate CAS No. 918156-02-2

Methyl 3-azido-2-methylidenebutanoate

Cat. No.: B14192244
CAS No.: 918156-02-2
M. Wt: 155.15 g/mol
InChI Key: WKSBAWXEMIZRLF-UHFFFAOYSA-N
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Description

Methyl 3-azido-2-methylidenebutanoate is a methyl ester characterized by two key functional groups: an azido (-N₃) group at the C3 position and a methylidene (=CH₂) group at C2. This structure confers unique reactivity, particularly in cycloaddition reactions (e.g., click chemistry) due to the azide’s high energy and propensity for 1,3-dipolar interactions.

Properties

CAS No.

918156-02-2

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 3-azido-2-methylidenebutanoate

InChI

InChI=1S/C6H9N3O2/c1-4(6(10)11-3)5(2)8-9-7/h5H,1H2,2-3H3

InChI Key

WKSBAWXEMIZRLF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-azido-2-methylidenebutanoate can be synthesized through various methods. One common approach involves the reaction of an appropriate alkyl halide with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, resulting in the formation of the azide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 3-azido-2-methylidenebutanoate involves the reactivity of the azide group. The azide group can act as a nucleophile in substitution reactions, forming new C-N bonds. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which are stable and have various applications . The reduction of the azide group to an amine involves the transfer of electrons and the release of nitrogen gas (N2) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 3-azido-2-methylidenebutanoate and related methyl esters:

Compound Name Functional Groups Key Structural Features
This compound Azido, methylidene, ester C3-azide, C2-alkene
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Amino, trifluoroethyl, ester Chiral center, fluorinated alkyl chain
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane, amino, ester Ring strain, protonated amine
Methyl laurate Long-chain alkyl ester C12 alkyl group
Methyl 2-benzoylamino-3-arylaminobut-2-enoate Benzoyl, aryl amino, enoate ester Conjugated enoate system

Key Observations :

  • Azido Group Reactivity: Unlike amino or benzoyl groups in analogs, the azido group in this compound enables rapid cycloaddition with alkynes (e.g., Huisgen reaction), a property absent in non-azido esters like those in or 7.
  • Methylidene vs. Cyclobutane : The methylidene group may undergo [2+2] cycloaddition or polymerization, whereas cyclobutane-containing esters () exhibit ring-opening reactivity due to strain .
  • Fluorinated vs. Non-Fluorinated: The trifluoroethyl group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Insights :

Table 3: Reactivity Profiles
Compound Name Key Reactivity Potential Applications
This compound Click chemistry, photolysis to nitrenes Bioconjugation, polymer crosslinking
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Amine-mediated catalysis or coordination Chiral intermediates, pharmaceuticals
Methyl laurate Hydrolysis to fatty acid, surfactant formation Cosmetics, biofuels
Methyl 2-benzoylamino-3-arylaminobut-2-enoate Cyclization to oxazoloquinolines Heterocyclic drug synthesis

Critical Differences :

  • Click Chemistry Utility: The azido group’s unique reactivity contrasts with amino esters (), which are more suited for metal coordination or peptide coupling.
  • Thermal Stability : Azido esters are thermally sensitive compared to stable alkyl esters like methyl laurate, requiring low-temperature storage .

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